molecular formula C12H19NO4 B6661846 2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid

2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid

Cat. No.: B6661846
M. Wt: 241.28 g/mol
InChI Key: LTHUEYVBMAQBOY-UHFFFAOYSA-N
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Description

2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid is a synthetic organic compound with a unique structure that includes a cyclopropyl group, an oxane ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl and oxane intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclopropylamine, oxane-2-carbonyl chloride, and propanoic acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or treatments for specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid can be compared with other similar compounds, such as:

    Cyclopropyl derivatives: These compounds share the cyclopropyl group and may have similar reactivity and applications.

    Oxane derivatives: Compounds containing the oxane ring can be compared in terms of their chemical properties and biological activity.

    Propanoic acid derivatives: These compounds share the propanoic acid moiety and may have similar uses in chemistry and medicine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[cyclopropyl(oxane-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8(12(15)16)13(9-5-6-9)11(14)10-4-2-3-7-17-10/h8-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUEYVBMAQBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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